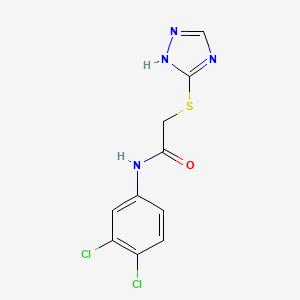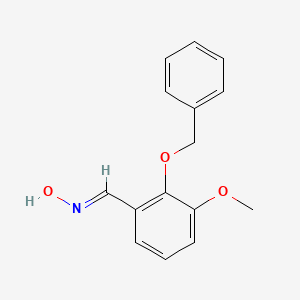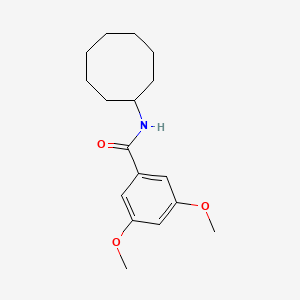![molecular formula C18H16Cl2N4O2 B5540783 N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540783.png)
N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C18H16Cl2N4O2 and its molecular weight is 391.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.0650312 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research into the synthesis of 1,2,4-triazole derivatives, including those structurally related to the specified compound, has shown that these molecules can possess significant antimicrobial properties. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to exhibit good or moderate activities against various microorganisms. This suggests potential applications of similar compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Ring Transformation and Novel Syntheses
Kurasawa et al. (1988) explored the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles, highlighting the synthetic versatility of triazole-containing compounds. Such transformations could pave the way for synthesizing novel organic molecules with potential applications in drug development and material science (Kurasawa et al., 1988).
Molecular Structure and Tautomerism
The study of Schiff bases, including those related to triazoles, has provided insights into intramolecular hydrogen bonding and tautomerism, fundamental aspects that can influence the chemical behavior and reactivity of these compounds. Such knowledge is crucial for designing molecules with specific properties for applications in catalysis, sensors, or pharmaceuticals (Nazır et al., 2000).
Application in Polymerization and Materials Science
Liang et al. (2012) reported the synthesis of benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes, showcasing their application in the ring-opening polymerization of cyclic esters. This research underscores the role of triazole and related compounds in developing new materials, particularly in the polymer industry, where these catalysts can be used to produce polymers with unique properties (Liang et al., 2012).
Renewable Building Blocks for Polybenzoxazine
Investigations into sustainable alternatives for polybenzoxazine synthesis highlight the potential of using renewable phenolic compounds, demonstrating the broader applicability of triazole derivatives in creating eco-friendly materials. Such research points towards the development of new materials from renewable resources, aligning with the goals of green chemistry and sustainability (Trejo-Machin et al., 2017).
Eigenschaften
IUPAC Name |
(E)-1-[3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-13-4-2-3-5-17(13)25-6-7-26-18-14(8-15(19)9-16(18)20)10-23-24-11-21-22-12-24/h2-5,8-12H,6-7H2,1H3/b23-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZYYSLDFUKJPP-AUEPDCJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)Cl)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)Cl)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)


![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)

![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)

![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5540754.png)

![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)
![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)

![(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540785.png)
![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)
